molecular formula C8H16ClNO4S B6231060 tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate CAS No. 2387002-48-2

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate

Cat. No.: B6231060
CAS No.: 2387002-48-2
M. Wt: 257.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C8H16ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate typically involves organic synthesis methods. One common route is the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

  • tert-butyl N-[2-(chlorosulfonyl)ethyl]carbamate
  • tert-butyl N-[2-(chlorosulfonyl)butyl]carbamate
  • tert-butyl N-[2-(chlorosulfonyl)phenyl]carbamate

Uniqueness: tert-butyl N-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity and the stability of the tert-butyl group. This stability allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Properties

CAS No.

2387002-48-2

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.